REACTION_CXSMILES
|
BrBr.[Cl:3]Cl.[CH3:5][O:6][C:7](=[O:14])[CH2:8][CH2:9][C:10]([CH2:12]Br)=[O:11]>>[CH3:5][O:6][C:7](=[O:14])[CH2:8][CH2:9][C:10]([CH2:12][Cl:3])=[O:11] |f:0.1|
|
Name
|
bromine chlorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr.ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC(=O)CBr)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC(=O)CBr)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the same solvents and solvent mixtures and temperatures between −20° C. and −40° C
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(=O)CCl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |